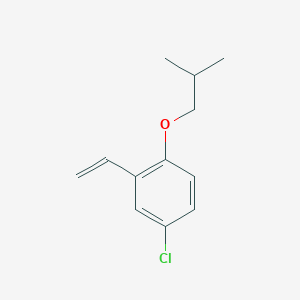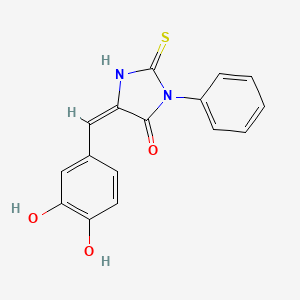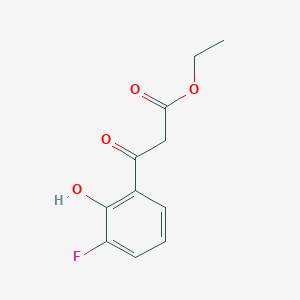
4-Chloro-1-isobutoxy-2-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-isobutoxy-2-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom, an isobutoxy group, and a vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-isobutoxy-2-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-chlorobenzene with isobutyl alcohol in the presence of a strong acid catalyst to form 4-chloro-1-isobutoxybenzene. This intermediate can then undergo a vinylation reaction using a suitable vinylating agent, such as vinyl chloride, under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution and vinylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-isobutoxy-2-vinylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Major Products Formed
Nitration: 4-Chloro-1-isobutoxy-2-nitrobenzene
Oxidation: 4-Chloro-1-isobutoxy-2-vinylbenzoic acid
Reduction: 4-Chloro-1-isobutoxy-2-ethylbenzene
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-isobutoxy-2-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-isobutoxy-2-vinylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group can undergo addition reactions with nucleophiles, while the aromatic ring can participate in electrophilic substitution reactions. These interactions can modulate biological pathways and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-1-isobutoxybenzene
- 4-Chloro-1-vinylbenzene
- 1-Isobutoxy-2-vinylbenzene
Uniqueness
4-Chloro-1-isobutoxy-2-vinylbenzene is unique due to the presence of both an isobutoxy group and a vinyl group on the aromatic ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H15ClO |
|---|---|
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
4-chloro-2-ethenyl-1-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C12H15ClO/c1-4-10-7-11(13)5-6-12(10)14-8-9(2)3/h4-7,9H,1,8H2,2-3H3 |
InChI-Schlüssel |
SRNCGMFPNJATDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=C(C=C1)Cl)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr](/img/structure/B13713287.png)
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)
![(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13713293.png)







![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)


